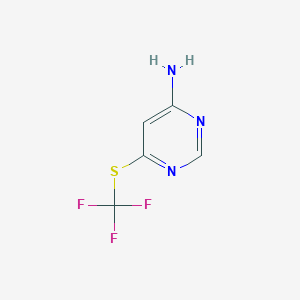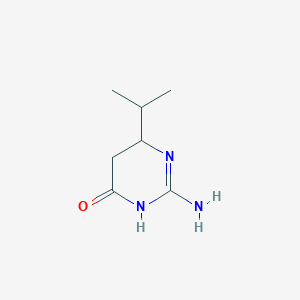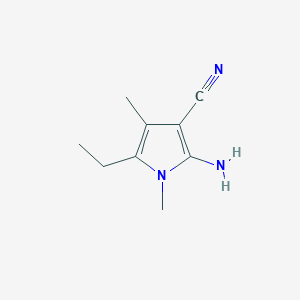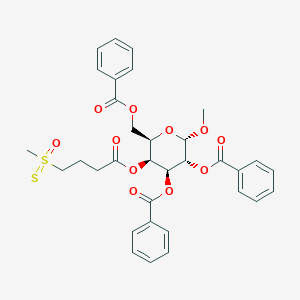
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, methoxy, and methylsulfonothioyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the benzoyloxy and methoxy groups through esterification and methylation reactions, respectively. The final steps involve the addition of the methylsulfonothioyl group and the formation of the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes
Aplicaciones Científicas De Investigación
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical transformations and interact with different molecular targets.
Propiedades
Fórmula molecular |
C33H34O11S2 |
|---|---|
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(4-methylsulfonothioylbutanoyloxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H34O11S2/c1-39-33-29(44-32(37)24-17-10-5-11-18-24)28(43-31(36)23-15-8-4-9-16-23)27(42-26(34)19-12-20-46(2,38)45)25(41-33)21-40-30(35)22-13-6-3-7-14-22/h3-11,13-18,25,27-29,33H,12,19-21H2,1-2H3/t25-,27+,28+,29-,33+,46?/m1/s1 |
Clave InChI |
JIOHVPVSIDIEOM-ADKYULJHSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
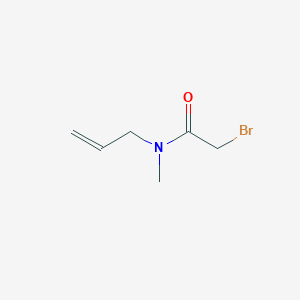
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
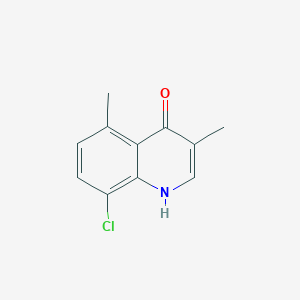

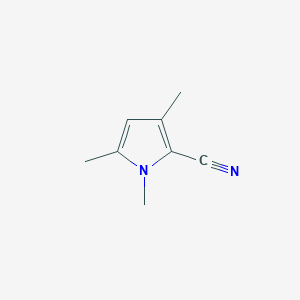
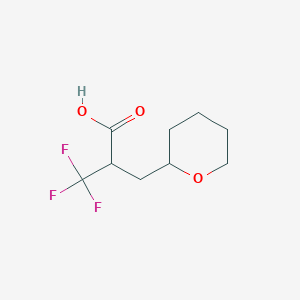
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
